2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 and a molecular weight of 361.94 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-[4-(trifluoromethoxy)phenyl]ethanone.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form higher oxidation state products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone include:
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: This compound has a methylsulfonyl group instead of a trifluoromethoxy group.
1,3-Dibromo-2,2-dimethoxypropane: This compound has a different core structure but shares the dibromo functionality.
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an ethanone group
The uniqueness of this compound lies in its specific combination of bromine atoms and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H5Br2F3O2 |
---|---|
Molekulargewicht |
361.94 g/mol |
IUPAC-Name |
2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H |
InChI-Schlüssel |
RFJRNMUMNCDAKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.